3-Methoxyiminodibenzyl
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Overview
Description
3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine is a tricyclic compound with a seven-membered ring structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s molecular formula is C15H15NO, and it has a molecular weight of 225.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine typically involves the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with methoxy reagents under specific conditions. One common method involves the use of methanol and a catalyst to introduce the methoxy group at the desired position .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions
Major Products Formed
The major products formed from these reactions include various substituted derivatives and oxidized forms, which have distinct properties and applications .
Scientific Research Applications
3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of dyes and pigments due to its stable chemical structure
Mechanism of Action
The mechanism of action of 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine: A closely related compound with similar structural features.
10-Methoxy-5H-dibenzo[b,f]azepine: Another methoxy-substituted derivative with distinct properties.
Oxcarbazepine: A derivative used in the treatment of epilepsy
Uniqueness
3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-methoxy-6,11-dihydro-5H-benzo[b][1]benzazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-17-13-9-8-12-7-6-11-4-2-3-5-14(11)16-15(12)10-13/h2-5,8-10,16H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGUWTQTKHFOSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC3=CC=CC=C3N2)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442785 |
Source
|
Record name | 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26945-63-1 |
Source
|
Record name | 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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